molecular formula C10H11NO6 B14576345 Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester CAS No. 61203-56-3

Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester

Cat. No.: B14576345
CAS No.: 61203-56-3
M. Wt: 241.20 g/mol
InChI Key: OYZFJTWCAVISMW-UHFFFAOYSA-N
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Description

Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester is an organic compound with the molecular formula C10H11NO6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and nitro groups, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester typically involves the esterification of 2,3-dimethoxy-4-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

2,3-dimethoxy-4-nitrobenzoic acid+methanolacid catalystbenzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester+water\text{2,3-dimethoxy-4-nitrobenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,3-dimethoxy-4-nitrobenzoic acid+methanolacid catalyst​benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of strong acids like sulfuric acid or hydrochloric acid as catalysts is common. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxy-4-nitrobenzoic acid or 2,3-dimethoxy-4-nitrobenzaldehyde.

    Reduction: Formation of 2,3-dimethoxy-4-aminobenzoic acid, methyl ester.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,4-dimethoxy-, methyl ester: Similar structure but with different positions of the methoxy groups.

    Benzoic acid, 2,4-dimethoxy-, methyl ester: Similar structure but with different positions of the methoxy groups.

    Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester: Similar structure with an additional methyl group.

Uniqueness

Benzoic acid, 2,3-dimethoxy-4-nitro-, methyl ester is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61203-56-3

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

methyl 2,3-dimethoxy-4-nitrobenzoate

InChI

InChI=1S/C10H11NO6/c1-15-8-6(10(12)17-3)4-5-7(11(13)14)9(8)16-2/h4-5H,1-3H3

InChI Key

OYZFJTWCAVISMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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